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Compound of Interest

Compound Name:
3'-Chloro-3-(2,6-

dimethylphenyl)propiophenone

CAS No.: 898754-70-6

Cat. No.: B3023865

Get Quote

Executive Summary & Compound Identity
CAS 898754-70-6 is a halogenated dihydrochalcone derivative. In drug development, it serves

as a precise structural scaffold where the position of the chlorine atom (meta-position, 3') and

the dimethyl substitution on the distal ring are critical for biological activity (e.g., steric

hindrance in kinase binding pockets).
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Feature Specification

Chemical Name 3'-Chloro-3-(2,6-dimethylphenyl)propiophenone

Formula C₁₇H₁₇ClO

Monoisotopic Mass 272.0968 Da

Molecular Weight 272.77 g/mol

Structure Type Diarylpropanone (Dihydrochalcone)

Key Challenge

Distinguishing the 3'-chloro isomer from the 4'-

chloro (para) and 2'-chloro (ortho) regioisomers

during synthesis scale-up.[1]

Chemical Properties & MS Readiness
Before MS injection, understanding the physicochemical properties is vital for ionization source

selection.

Ionization Mode:ESI+ (Electrospray Ionization, Positive) is recommended due to the ketone

carbonyl, which is readily protonated

.

Protonation Site: The oxygen of the carbonyl group (ngcontent-ng-c3932382896="" _nghost-

ng-c102404335="" class="inline ng-star-inserted">

).

Isotopic Pattern: The presence of one Chlorine atom (

and

) creates a distinct 3:1 isotopic cluster at m/z 273.1 and 275.1. This is the first checkpoint for
identity confirmation.

Fragmentation Mechanism (The Core)
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The fragmentation of CAS 898754-70-6 follows a charge-remote and charge-proximate

pathway typical of aromatic ketones. The collision-induced dissociation (CID) energy breaks

the molecule at the weakest bonds alpha and beta to the carbonyl.

Primary Fragmentation Pathway (ESI+ MS/MS)
The protonated precursor

undergoes cleavage primarily at the alpha-carbon bonds relative to the carbonyl and the alkyl
chain.

-Cleavage (Carbonyl side):

Cleavage of the

bond.

Product: 3-Chlorobenzoyl cation (Acylium ion).

m/z:139.0 / 141.0 (Retains Cl pattern).

Significance: Diagnostic for the "left" side of the molecule (the chlorophenyl ring).

-Cleavage / Alkyl-Aryl Cleavage:

Cleavage of the bond between the alkyl chain and the dimethylphenyl ring.

Product: 2,6-Dimethylbenzyl cation (Tropylium derivative).

m/z:119.1.

Significance: Diagnostic for the "right" side of the molecule (the dimethylphenyl ring).

McLafferty Rearrangement (Blocked):

Classic McLafferty rearrangement requires a

-hydrogen. In this structure (

), the
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-position is the aromatic ring carbon of the 2,6-dimethylphenyl group. While aromatic
McLafferty-like processes are possible, they are energetically less favorable than direct

-cleavage in this specific scaffold, making the acylium ion (m/z 139) the Base Peak in most
spectra.

Fragmentation Pathway Diagram

Precursor Ion [M+H]+
m/z 273.1 (100%)

(3'-Cl-Ph-CO-CH2-CH2-Ar)

Fragment A: Acylium Ion
m/z 139.0

(3-Cl-Ph-C≡O)+

α-Cleavage (C1-C2)
High Energy

Neutral Loss A
(2,6-Dimethylstyrene)

Fragment B: Dimethylbenzyl Cation
m/z 119.1

(2,6-Me2-Ph-CH2)+

Benzylic Cleavage
Medium Energy

Neutral Loss B
(3-Cl-Acetophenone enol)

Fragment C: Phenethyl Cation
m/z 133.1

(2,6-Me2-Ph-CH2-CH2)+

Charge Retention on Alkyl
Low Abundance

Click to download full resolution via product page

Figure 1: Proposed ESI+ MS/MS fragmentation pathway for CAS 898754-70-6 showing the

generation of the diagnostic acylium ion (m/z 139) and dimethylbenzyl cation (m/z 119).

Performance Comparison: Target vs. Alternatives
In a QC setting, the "Alternative" is often the Regioisomer (impurities formed during synthesis).

MS/MS alone often cannot distinguish 3'-Cl from 4'-Cl because they generate the same mass

fragments (m/z 139 and 119).

Comparative Analysis Table
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Parameter
Target: 3'-Chloro

(Meta)

Alternative: 4'-Chloro

(Para)

Alternative: 2'-Chloro

(Ortho)

Precursor m/z 273.1 273.1 273.1

Major Fragment 139.0 (3-Cl-Benzoyl) 139.0 (4-Cl-Benzoyl) 139.0 (2-Cl-Benzoyl)

Secondary Fragment
119.1

(Dimethylbenzyl)
119.1 119.1

Ortho Effect Absent Absent

Present (Likely loss of

HCl or H₂O due to

proximity of Cl to

Carbonyl)

Chromatography (RT) Intermediate
Late Eluting

(Typically)

Early Eluting (Steric

bulk)

Differentiation

Strategy
Requires High-Res LC Requires High-Res LC

MS/MS (Unique

neutral losses)

The "Ortho Effect" Advantage
If the impurity is the 2'-chloro isomer, the proximity of the Chlorine to the Carbonyl oxygen

allows for a unique interaction.

Mechanism: The carbonyl oxygen can abstract a proton or interact with the halogen,

potentially leading to a neutral loss of HCl (36 Da) or a distinct water loss pathway not seen

in the 3' or 4' isomers.

Observation: Look for a peak at m/z 237 (Loss of HCl) in the 2'-isomer spectrum, which will

be absent in CAS 898754-70-6.

Experimental Protocol: Method Development
To validate the identity of CAS 898754-70-6 in a drug substance batch, follow this self-

validating protocol.

Step 1: LC-MS/MS Conditions (Standardized)
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Column: C18 Reverse Phase (e.g., Waters CORTECS C18, 2.1 x 50mm, 1.6 µm).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient: 5% B to 95% B over 5 minutes. (The isomer separation relies on the gradient

slope).

Step 2: MRM Transition Setup
Set up the Triple Quadrupole (QqQ) with the following transitions to ensure specificity:

Transition
Type

Precursor
(m/z)

Product (m/z)
Collision
Energy (eV)

Purpose

Quantifier 273.1 139.0 20 - 25

High intensity,

stable acylium

ion.

Qualifier 1 273.1 119.1 30 - 35

Confirms the

dimethylphenyl

moiety.

Qualifier 2 275.1 141.0 20 - 25

Confirms

Chlorine isotope

presence (

).

Step 3: Isomer Resolution Workflow
Inject pure reference standard of CAS 898754-70-6. Record Retention Time (

).

Inject sample.

Compare:
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If Peak RT matches

AND Ratio (139/119) is constant -> Pass.

If Peak RT is shifted or a shoulder is visible -> Fail (Indicates 4'-Cl or 2'-Cl contamination).

Workflow Diagram

Unknown Sample
(Synthesis Batch)

UPLC Separation
(C18 Column)

Inject MS/MS Detection
(MRM Mode)

Elute Data Analysis
(RT & Ion Ratio)

m/z 273->139
m/z 273->119

QC Decision

Compare with
Std Reference

Click to download full resolution via product page

Figure 2: QC Workflow for distinguishing CAS 898754-70-6 from regioisomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 5,10,15,20,25,30,35-Heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-
tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-
36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;tetrakis(propan-1-ol) | C54H102O39 |
CID 44134771 - PubChem [pubchem.ncbi.nlm.nih.gov]
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To cite this document: BenchChem. [Comparative Guide: MS/MS Fragmentation Pattern of
CAS 898754-70-6]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3023865/docs#comparative-guide-ms-ms-
fragmentation-pattern-of-cas-898754-70-6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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